Flu-DNB is a 2,6-dimethylnitrobenzene-based compound . It is a photocontrollable nitric oxide (NO)-releasing compound, also known as a caged NO . It has been demonstrated to generate NO via a two-photon excitation (TPE) process .
Flu-DNB releases NO upon irradiation with UVA-visible light, as well as upon femtosecond-pulse laser irradiation in the near-infrared range . After pulse laser irradiation to a solution of Flu-DNB, oxidation products of NO were observed .
Flu-DNB, or 1-fluoro-2,4-dinitrobenzene, is a chemical compound recognized for its significant role in scientific research, particularly in the fields of chemistry and biology. It is classified as a reagent and is primarily utilized for the identification and analysis of amino acids in polypeptides, as well as for studying nitric oxide release and its physiological effects. The compound is also relevant in industrial applications, where it serves as a reagent in various chemical processes.
Flu-DNB is sourced from synthetic routes involving the reaction of 1-chloro-2,4-dinitrobenzene with potassium fluoride in nitrobenzene. This synthesis method was first documented by Gottlieb in 1936. The compound falls under the category of dinitrobenzene derivatives, which are known for their diverse applications in analytical chemistry and biological studies.
The synthesis of Flu-DNB typically involves the following steps:
The reaction mechanism involves nucleophilic substitution where potassium fluoride acts as a nucleophile, displacing the chlorine atom on the dinitrobenzene ring. This substitution leads to the formation of Flu-DNB, which can be purified through recrystallization techniques to achieve high purity levels suitable for research applications.
Flu-DNB possesses a molecular formula of CHClNO and a molecular weight of approximately 208.55 g/mol. The structure features:
Flu-DNB undergoes several notable chemical reactions:
In substitution reactions, mild temperatures and neutral pH conditions are typically maintained to facilitate stable product formation. Photochemical reactions require specific wavelengths of light to effectively induce nitric oxide release from Flu-DNB.
The mechanism by which Flu-DNB releases nitric oxide involves two-photon excitation when exposed to near-infrared laser pulses. This process generates reactive oxygen species that lead to localized biological responses such as vasodilation and microglial process chemoattraction in living tissues.
Experimental observations confirm that the released nitric oxide plays a critical role as a signaling molecule within biological systems, influencing various physiological processes.
Flu-DNB exhibits several important physical and chemical properties:
The melting point of Flu-DNB is reported to be around 70–72 °C, which indicates its solid-state at room temperature.
Flu-DNB has a wide range of applications across various scientific disciplines:
Seasonal influenza remains a formidable global health challenge, with the 2024-2025 season classified as high severity across all age groups—the first such designation since 2017-2018. According to CDC surveillance data, this season caused an estimated 47 million illnesses, 610,000 hospitalizations, and 26,000 deaths in the United States alone, with pediatric deaths reaching a record high of 216 [6]. The cumulative hospitalization rate was the highest observed since the 2010-2011 season, underscoring influenza's persistent epidemic potential. These outbreaks impose massive socioeconomic burdens through healthcare utilization, workforce absenteeism, and premature mortality. Critically, influenza viruses exhibit continuous antigenic evolution—recent NIH research reveals they dynamically adapt their physical structure (switching between spherical and filamentous forms) to evade immune responses and enhance environmental persistence [10]. This morphological plasticity complicates long-term immunity and necessitates annual vaccine reformulation.
Table 1: 2024-2025 U.S. Influenza Burden (CDC Data)
Epidemiological Metric | Estimated Cases | Significance |
---|---|---|
Total Illnesses | 47 million | 15% clinical positivity rate |
Hospitalizations | 610,000 | Highest rate since 2010-2011 |
Pediatric Deaths | 216 | Record for non-pandemic season |
Dominant Subtypes | A(H1N1)pdm09 (53%), H3N2 (46.9%) | Co-circulation complicates vaccine matching |
Accurate influenza forecasting faces multidimensional hurdles:
Conventional biomarkers focus on static molecular differences between healthy and disease states—an approach often ineffective for detecting pre-disease transitions where physiological changes remain subtle. Dynamic Network Biomarkers (DNBs) overcome this by capturing system-level fluctuations preceding catastrophic shifts. As a complex system nears a tipping point (e.g., influenza outbreak onset), DNBs exhibit three hallmark signatures [1] [7]:
Mathematically, DNBs leverage bifurcation theory and critical slowdown phenomena—where a system's recovery rate from perturbations diminishes near transition points. For influenza, DNB algorithms applied to transcriptomic data from nasopharyngeal swabs can identify the pre-outbreak critical state 2-3 weeks before clinical case surges, enabling proactive interventions [1] [3]. Recent advances like single-sample DNB (SSN) methods now allow early-warning signal detection using limited clinical specimens, overcoming a major barrier to real-world deployment [1].
Table 2: DNB Signatures During Influenza Critical Transitions
Parameter | Normal State | Pre-Outbreak Critical State | Disease State |
---|---|---|---|
Intra-module correlation | Low | Sharp increase (≥2 SD) | High but stable |
Inter-module correlation | Stable | Sharp decrease (≤0.5 SD) | Low and stable |
Molecular variance | Baseline | Peak fluctuation | Elevated plateau |
System resilience | High recovery | Critical slowdown | Low recovery |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7